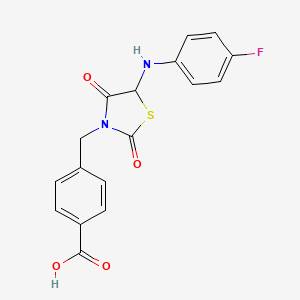

4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Description

4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core substituted with a 4-fluorophenylamino group and a para-benzoic acid moiety linked via a methyl bridge. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized through condensation and cyclization reactions, often involving mercaptoacetic acid and aromatic aldehydes or amines, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name |

4-[[5-(4-fluoroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c18-12-5-7-13(8-6-12)19-14-15(21)20(17(24)25-14)9-10-1-3-11(4-2-10)16(22)23/h1-8,14,19H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXONPNPLPGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, antifungal, and antiviral properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiazolidine core with a fluorinated phenyl group, which enhances its lipophilicity and potentially its pharmacological properties. The presence of the dioxothiazolidin moiety contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a study on related compounds demonstrated significant binding affinity to the vascular endothelial growth factor receptor (VEGFR-2), crucial for tumor angiogenesis. The interactions of these compounds with specific amino acids in the receptor's binding site suggest a mechanism for their anticancer activity:

| Compound | Binding Affinity (kcal/mol) | H-bonds Formed |

|---|---|---|

| 5g | -99.85 | 4 |

| 4g | -97.50 | 3 |

These findings indicate that modifications in the thiazolidinone structure can lead to enhanced anticancer activity through better receptor interaction .

Antibacterial and Antifungal Activity

Thiazolidinone derivatives have shown promising antibacterial and antifungal properties. A review compiled data on various thiazolidinone derivatives tested against resistant bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3a | 3.62 | MRSA |

| 3b | 2.95 | VRE |

| 5g | 4.00 | E. coli |

These compounds inhibited biofilm formation in resistant strains like MRSA and VRE, suggesting their potential as therapeutic agents against biofilm-associated infections .

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways critical for bacterial survival and proliferation. For example, thiazolidinones have been shown to interfere with cell wall synthesis and metabolic pathways in bacteria. Molecular docking studies indicate that these compounds can bind effectively to target enzymes such as D-Alanyl-D-Alanine ligase .

Case Studies

- Anticancer Study : A compound structurally similar to our target showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The study reported an IC50 value of 12 µM, indicating potent anticancer activity .

- Antibacterial Study : Another derivative exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The mechanism often involves induction of apoptosis and inhibition of cancer cell proliferation through interactions with key molecular targets such as topoisomerases and various kinases . For instance, compounds similar to 4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid have shown promise in inhibiting VEGFR-2 and EGFR pathways, critical in cancer progression .

- Antimicrobial Properties : Thiazolidinones have demonstrated antibacterial activity against Gram-positive bacteria. Studies show that derivatives can have minimum inhibitory concentrations comparable to established antibiotics . This makes them potential candidates for developing new antimicrobial agents.

Biological Studies

The compound's interaction with biological systems is an area of active investigation:

- Enzyme Inhibition : The ability of the compound to inhibit specific enzymes involved in metabolic pathways is being explored. This includes studies on how it interacts with kinases and other enzymes relevant to disease processes .

- Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazolidinone core affect biological activity is crucial for drug design. SAR studies help identify which structural features enhance efficacy against specific targets .

Material Science

The unique properties of this compound also lend themselves to applications beyond biology:

- Synthesis of Complex Molecules : The compound can serve as a building block in organic synthesis, facilitating the creation of more complex structures with desired chemical properties . Its reactivity allows it to be used in various chemical reactions, including oxidation and substitution reactions.

Case Studies

Several studies have highlighted the potential applications of thiazolidinone derivatives:

Comparison with Similar Compounds

Substituent Position on the Benzoic Acid Ring

- Compound 28q : (Z)-4-((5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid (para-substituted benzoic acid) exhibits a 97.3% yield due to favorable steric and electronic effects during synthesis .

- Compound 28r : (Z)-3-((5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid (meta-substituted benzoic acid) has a lower yield (66.0%), likely due to increased steric hindrance during coupling reactions .

- Compound 28s : (Z)-2-((5-(4-ethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid (ortho-substituted benzoic acid) shows the lowest yield (61.8%), attributed to destabilization of intermediates during synthesis .

Table 1: Substituent Position vs. Yield

| Compound | Substituent Position | Yield (%) |

|---|---|---|

| 28q | Para | 97.3 |

| 28r | Meta | 66.0 |

| 28s | Ortho | 61.8 |

Substituent Type on the Benzylidene/Thiazolidinone Core

- Fluorine vs. Chlorine/Bromine : Halogenated derivatives (e.g., 4-(4-chlorophenyl)-2-...thiazole) demonstrate antimicrobial activity, with chloro derivatives showing higher potency than bromo analogs due to stronger electron-withdrawing effects .

- Methoxy/Ethoxy Groups : Compounds with benzyloxy-methoxy substituents (e.g., {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid) exhibit higher melting points (243–246°C) compared to phenylethoxy analogs (176–178°C), suggesting enhanced crystallinity and stability .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 4-((5-((4-Fluorophenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via a condensation reaction between 4-[(2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives and appropriate aldehydes. Key steps include refluxing in ethanol with piperidine as a catalyst (typically 72–96 hours), followed by acidification with glacial acetic acid and purification via silica gel chromatography (diethyl ether/hexane) . Monitoring reaction progress via TLC is critical to optimize yield.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazolidinone core and substituent positions. For example, chemical shifts in the range δ 170–175 ppm (¹³C NMR) confirm carbonyl groups in the thiazolidinone ring. Elemental analysis (C, H, N) validates purity, with deviations >0.3% indicating impurities . Melting point determination (e.g., 160°C decomposition observed in analogs) further supports structural consistency .

Q. What are the key intermediates in the synthesis of this compound, and how are they stabilized?

- Methodology : The Schiff base intermediate formed during aldehyde-thiazolidinone condensation is stabilized by piperidine, which facilitates enolate formation. Isolation of intermediates like 4-[(2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid requires pH-controlled precipitation (pH 3–4) to avoid decomposition . Storage under inert atmosphere at –20°C prevents oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly when scaling reactions?

- Methodology : Yield optimization involves:

- Catalyst screening : Substituting piperidine with morpholine or DBU may enhance reaction rates.

- Solvent selection : Switching from ethanol to DMF or THF improves solubility of aromatic aldehydes.

- Reaction time adjustment : Reducing reflux time to 48–72 hours (monitored by TLC) minimizes side-product formation .

- Data-driven approach : Compare yields from analogs (e.g., 34% vs. 74% in ) to identify substituent-specific bottlenecks .

Q. How should conflicting spectroscopic data (e.g., melting point vs. decomposition temperature) be resolved?

- Methodology :

- Thermal analysis : Use differential scanning calorimetry (DSC) to distinguish between melting and decomposition events. For example, a sharp endotherm at 160°C may indicate decomposition rather than true melting .

- Spectroscopic cross-validation : Overlay ¹H NMR spectra of the compound with its intermediates to detect impurities causing discrepancies .

Q. What strategies are effective in designing analogs with enhanced bioactivity while retaining the thiazolidinone scaffold?

- Methodology :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl moiety to modulate electron density and binding affinity .

- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., PPAR-γ) and prioritize analogs with lower binding energies .

Q. How can the stability of this compound under physiological conditions be assessed for in vitro studies?

- Methodology :

- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products.

- Plasma stability tests : Expose the compound to human plasma (37°C, 1 hour) and measure residual concentration via LC-MS .

Methodological Notes

- Synthetic protocols : Always include inert atmosphere (N₂/Ar) for oxygen-sensitive steps .

- Data interpretation : Cross-reference elemental analysis with HRMS to resolve ambiguities in molecular weight .

- Biological assays : Use positive controls (e.g., rosiglitazone for PPAR-γ activation) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.